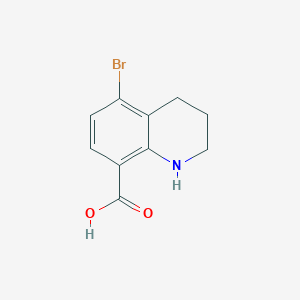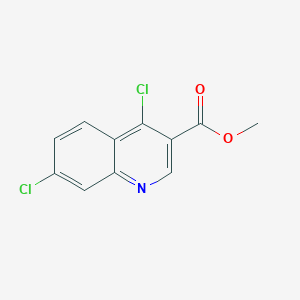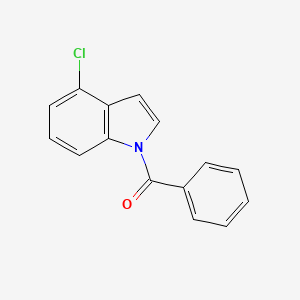
(4-Chloro-1H-indol-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlor-1H-indol-1-yl)(phenyl)methanon ist eine Verbindung, die zur Klasse der Indol-Derivate gehört. Indole sind bedeutende heterocyclische Systeme, die in vielen Naturprodukten und Medikamenten vorkommen. Sie spielen eine entscheidende Rolle in der Zellbiologie und weisen verschiedene biologische Aktivitäten auf, was sie in der medizinischen Chemie wichtig macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Chlor-1H-indol-1-yl)(phenyl)methanon beinhaltet typischerweise die Kondensation von 4-Chlorindol mit Benzoylchlorid unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Indol-Derivate umfassen häufig mehrstufige Syntheseprozesse, die die Bildung des Indol-Kerns gefolgt von einer Funktionalisierung beinhalten. Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig Katalysatoren und fortschrittliche Reinigungstechniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Chlor-1H-indol-1-yl)(phenyl)methanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring, insbesondere an der 3-Position, auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren Bedingungen eingeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indole, Hydroxyl-Derivate und Oxo-Verbindungen .
Wissenschaftliche Forschungsanwendungen
(4-Chlor-1H-indol-1-yl)(phenyl)methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antivirale, krebshemmende und antimikrobielle Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-Chlor-1H-indol-1-yl)(phenyl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade hängen vom spezifischen biologischen Kontext ab, aber sie beinhalten oft die Hemmung oder Aktivierung wichtiger Signalmoleküle .
Wirkmechanismus
The mechanism of action of (4-Chloro-1H-indol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlicher Indol-Struktur.
Indometacin: Ein nichtsteroidales Antirheumatikum mit einem Indol-Kern.
Tryptophan: Eine essentielle Aminosäure mit einem Indolring.
Einzigartigkeit
(4-Chlor-1H-indol-1-yl)(phenyl)methanon ist aufgrund des Vorhandenseins sowohl einer Chlor- als auch einer Phenylgruppe einzigartig, die spezifische chemische Eigenschaften und biologische Aktivitäten verleihen, die es von anderen Indol-Derivaten abheben .
Eigenschaften
Molekularformel |
C15H10ClNO |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(4-chloroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-10-17(14)15(18)11-5-2-1-3-6-11/h1-10H |
InChI-Schlüssel |
ZGWNTBLLTDBLME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
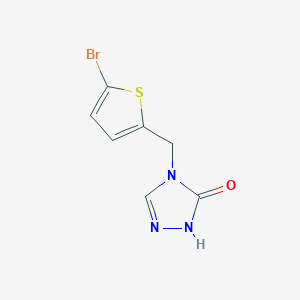
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)


![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
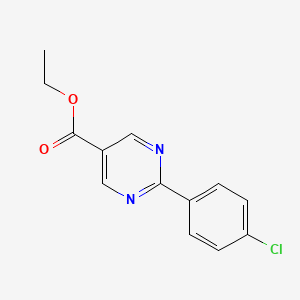
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
